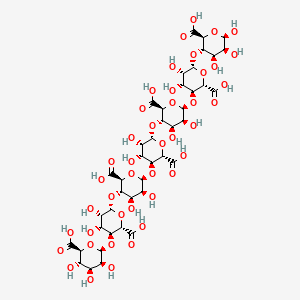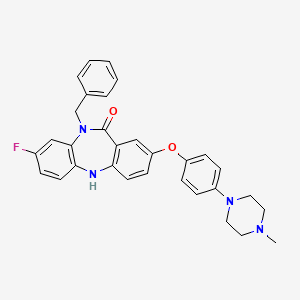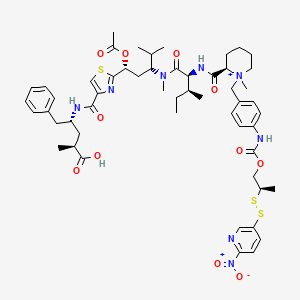
Nitro-PDS-Tubulysin M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitro-PDS-Tubulysin M is a synthetic compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADC). It combines the potent tubulin polymerization inhibitor Tubulysin M with the ADC linker Nitro-PDS. This compound exhibits significant antitumor activity and is primarily used in scientific research for its cytotoxic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PDS-Tubulysin M involves the conjugation of Tubulysin M with the Nitro-PDS linker. Tubulysin M is a highly cytotoxic peptide that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The Nitro-PDS linker facilitates the targeted delivery of Tubulysin M to specific cells .
The synthetic route typically involves:
Activation of the Nitro-PDS linker: The linker is activated to form a reactive intermediate.
Conjugation with Tubulysin M: The activated linker is then conjugated with Tubulysin M under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of Tubulysin M: This involves the chemical synthesis of Tubulysin M using established protocols.
Bulk preparation of Nitro-PDS linker: The linker is prepared in bulk quantities.
Conjugation process: The large-scale conjugation of Tubulysin M with the Nitro-PDS linker is carried out under optimized conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Nitro-PDS-Tubulysin M undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction reactions can occur, especially at the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the reactive sites of the linker
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions
Major Products
The major products formed from these reactions include:
Oxidation products: Oxidized derivatives of this compound.
Reduction products: Reduced forms of the compound, particularly amine derivatives.
Substitution products: Substituted derivatives where the reactive sites of the linker are modified
科学研究应用
Nitro-PDS-Tubulysin M has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.
Biology: Employed in cell biology research to study the effects of tubulin polymerization inhibition on cell cycle and apoptosis.
Medicine: Investigated for its potential use in targeted cancer therapies due to its potent cytotoxic activity.
Industry: Utilized in the development of new ADCs for therapeutic applications
作用机制
Nitro-PDS-Tubulysin M exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The Nitro-PDS linker facilitates the targeted delivery of Tubulysin M to specific cells, enhancing its therapeutic efficacy .
相似化合物的比较
Similar Compounds
Auristatin: Another potent tubulin polymerization inhibitor used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in chemotherapy.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs
Uniqueness
Nitro-PDS-Tubulysin M is unique due to its combination of the highly potent Tubulysin M with the Nitro-PDS linker, which enhances its targeted delivery and therapeutic efficacy. This combination allows for the selective targeting of cancer cells, reducing off-target effects and improving the therapeutic index .
属性
分子式 |
C54H73N8O11S3+ |
|---|---|
分子量 |
1106.4 g/mol |
IUPAC 名称 |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methyl-1-[[4-[[(2R)-2-[(6-nitropyridin-3-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]piperidin-1-ium-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C54H72N8O11S3/c1-10-34(4)48(52(66)60(8)44(33(2)3)28-46(73-37(7)63)51-58-43(32-74-51)49(64)56-41(26-35(5)53(67)68)27-38-16-12-11-13-17-38)59-50(65)45-18-14-15-25-62(45,9)30-39-19-21-40(22-20-39)57-54(69)72-31-36(6)75-76-42-23-24-47(55-29-42)61(70)71/h11-13,16-17,19-24,29,32-36,41,44-46,48H,10,14-15,18,25-28,30-31H2,1-9H3,(H3-,56,57,59,64,65,67,68,69)/p+1/t34-,35-,36+,41+,44+,45+,46+,48-,62?/m0/s1 |
InChI 键 |
FVZABGIKJSSIQM-KDOZOHQXSA-O |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=CN=C(C=C5)[N+](=O)[O-] |
规范 SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=CN=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


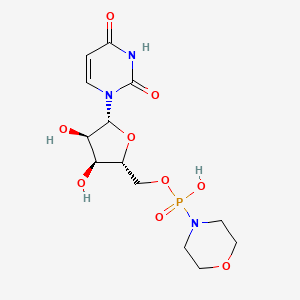
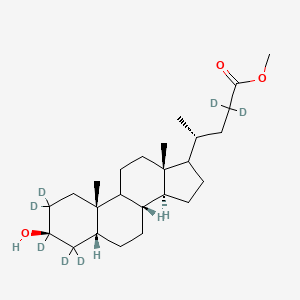
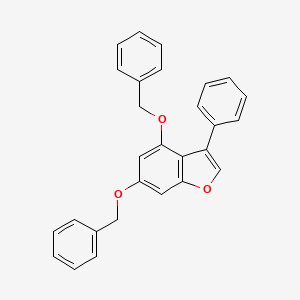
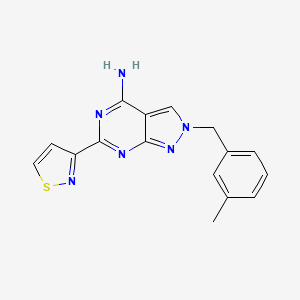
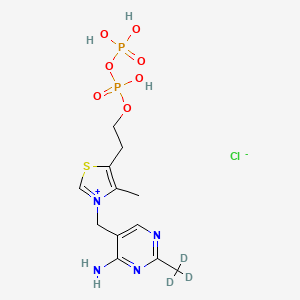
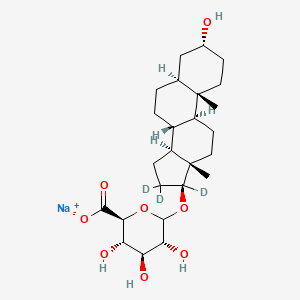
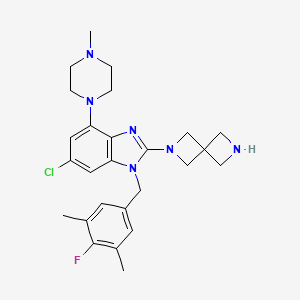
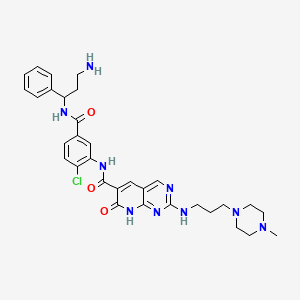
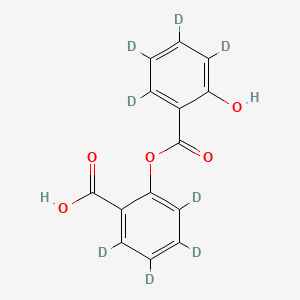
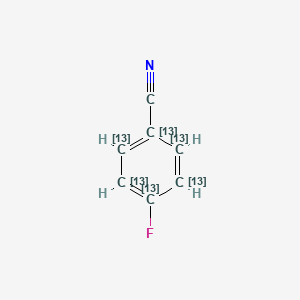

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
